molecular formula C21H24N2O4 B2656258 N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide CAS No. 850905-10-1

N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide

Cat. No. B2656258
CAS RN: 850905-10-1
M. Wt: 368.433
InChI Key: JWKFCNWKFVZAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide, also known as EPI-Q or EPIQ, is a chemical compound that has been synthesized by researchers for scientific research purposes. This compound has gained attention due to its potential applications in the field of medicine, particularly in the area of cancer research.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide can prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may have implications for the treatment of other diseases such as Alzheimer's and Parkinson's. N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide has also been shown to have a low toxicity profile, making it a potentially safe and effective treatment option.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, one limitation of using N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide. One potential area of investigation is the development of new formulations or delivery methods that can improve its solubility and efficacy. Researchers may also explore its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.

Synthesis Methods

N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide is typically synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as ethyl 4-aminobenzoate, 2-ethyl-1,3-dihydro-3-oxo-1-isoquinolinecarboxylic acid, and ethyl chloroacetate. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide has been the subject of numerous scientific studies due to its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Researchers have also explored its potential use in combination with other chemotherapy drugs to enhance their effectiveness.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-23-13-12-17-18(21(23)25)6-5-7-19(17)27-14-20(24)22-15-8-10-16(11-9-15)26-4-2/h5-11H,3-4,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKFCNWKFVZAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide

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